4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S2 and a molecular weight of 323.82 g/mol . It is a piperidine derivative that contains both sulfonyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like dihydrofolate reductase (dhfr) .
Mode of Action
It’s worth noting that sulfonamide derivatives, which this compound is a part of, are known to inhibit enzymes like dhfr . They do this by mimicking the natural substrate of the enzyme and binding to its active site, thereby preventing the enzyme from carrying out its function .
Biochemical Pathways
Inhibition of dhfr, a common target of sulfonamides, disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides . This can have downstream effects on DNA replication and cell division .
Result of Action
Based on the known effects of sulfonamides on dhfr, we can infer that this compound might inhibit cell division and growth by disrupting nucleotide synthesis .
Preparation Methods
The synthesis of 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of piperidine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride include:
Piperidine-1-sulfonyl chloride: A simpler derivative with only one sulfonyl chloride group.
4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: A similar compound with a pyrrolidine ring instead of a piperidine ring.
4-(trifluoromethyl)benzene-1-sulfonyl chloride: A compound with a trifluoromethyl group instead of a piperidine ring.
The uniqueness of this compound lies in its dual sulfonyl and sulfonyl chloride functional groups, which provide versatility in chemical reactions and applications .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZLPLIHIUJEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921090-59-7 |
Source
|
Record name | 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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